![molecular formula C18H19BrN2O2 B4234885 2-[(4-bromobenzoyl)amino]-N-(tert-butyl)benzamide](/img/structure/B4234885.png)
2-[(4-bromobenzoyl)amino]-N-(tert-butyl)benzamide
Descripción general
Descripción
2-[(4-bromobenzoyl)amino]-N-(tert-butyl)benzamide, also known as BB-94 or Batimastat, is a synthetic small molecule inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases that play a crucial role in extracellular matrix (ECM) remodeling, tissue repair, and many physiological processes. However, MMPs also contribute to various pathological conditions such as cancer, inflammation, and cardiovascular diseases. BB-94 has been extensively studied for its inhibitory effects on MMPs and its potential therapeutic applications.
Mecanismo De Acción
2-[(4-bromobenzoyl)amino]-N-(tert-butyl)benzamide inhibits MMPs by binding to the active site of the enzyme and preventing the cleavage of ECM proteins. MMPs are involved in the degradation of collagen, elastin, and other ECM components, which are essential for tissue remodeling and repair. However, excessive MMP activity can lead to tissue damage and disease progression. This compound blocks the activity of MMPs and thus prevents the degradation of ECM proteins. This inhibition of MMP activity has been shown to have therapeutic potential in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to inhibit tumor growth and metastasis in animal models of cancer. It has also been shown to reduce inflammation and improve wound healing. This compound has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels. In addition, this compound has been reported to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4-bromobenzoyl)amino]-N-(tert-butyl)benzamide has several advantages and limitations for lab experiments. One advantage is its broad-spectrum inhibition of MMPs, which allows for the study of multiple MMPs simultaneously. This compound is also relatively stable and can be easily synthesized. However, this compound has some limitations, including its low solubility in water and its potential for off-target effects. This compound may also have limited efficacy in vivo due to its short half-life and poor bioavailability.
Direcciones Futuras
There are several future directions for the study of 2-[(4-bromobenzoyl)amino]-N-(tert-butyl)benzamide and MMP inhibition. One direction is the development of more specific MMP inhibitors that target individual MMPs or specific domains of MMPs. Another direction is the investigation of the role of MMPs in other diseases, such as fibrosis and cardiovascular diseases. The use of this compound in combination with other therapies, such as chemotherapy or radiation therapy, is also an area of interest. Finally, the development of MMP imaging agents for diagnostic purposes is an emerging area of research.
Aplicaciones Científicas De Investigación
2-[(4-bromobenzoyl)amino]-N-(tert-butyl)benzamide has been widely used in scientific research to study the role of MMPs in various biological processes and diseases. It has been shown to inhibit the activity of several MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13. This compound has been used to investigate the role of MMPs in cancer metastasis, angiogenesis, and invasion, as well as in inflammation and wound healing. It has also been used to study the effects of MMP inhibition on the ECM and cell signaling pathways.
Propiedades
IUPAC Name |
2-[(4-bromobenzoyl)amino]-N-tert-butylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c1-18(2,3)21-17(23)14-6-4-5-7-15(14)20-16(22)12-8-10-13(19)11-9-12/h4-11H,1-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZVUQYGZWJMPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B4234806.png)

![3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4234832.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]cyclohexanecarboxamide](/img/structure/B4234835.png)
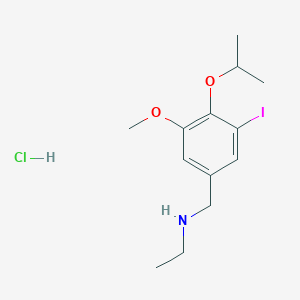
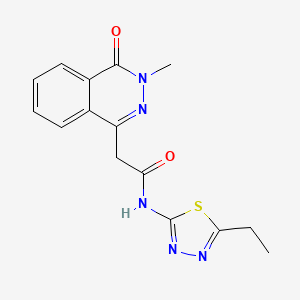
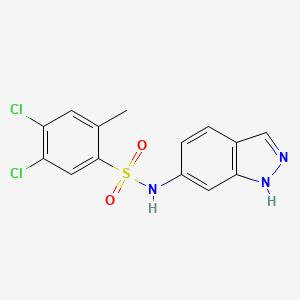
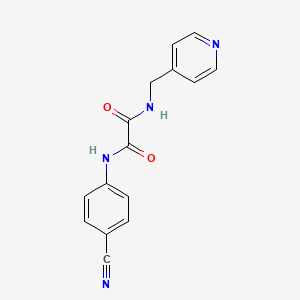
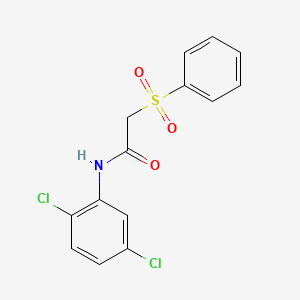
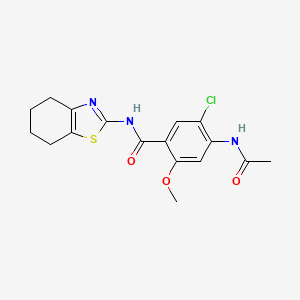

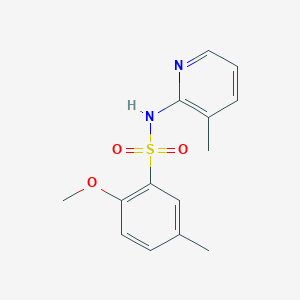
![6-amino-1-(4-fluorophenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(1H)-pyrimidinone](/img/structure/B4234894.png)
![2-[2-oxo-2-(2-thienyl)ethyl]-4-phenyl-1(2H)-phthalazinone](/img/structure/B4234906.png)
